molecular formula C20H19ClN2O3S2 B2438113 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide CAS No. 895457-03-1

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide

Cat. No. B2438113
CAS RN: 895457-03-1
M. Wt: 434.95
InChI Key: ORIPXDMAPUMCCO-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for the transport of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Scientific Research Applications

Alzheimer's Disease Research

A series of N-substituted derivatives, including 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide derivatives, have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease. These compounds were designed to target the acetylcholinesterase enzyme, with the aim of providing therapeutic benefits for Alzheimer's patients. The structural elucidation of these compounds was confirmed through spectral analysis, and their enzyme inhibition activity was assessed against acetylcholinesterase. This research highlights the potential of these compounds as new drug candidates for Alzheimer's disease, contributing to the ongoing search for effective treatments for this debilitating condition (Rehman et al., 2018).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were explored, revealing their potential as antibacterial and anticandidal agents. Specific compounds within this group demonstrated high antibacterial activity, while others showed significant anticandidal effects. The cytotoxic activity of these compounds was also tested against various human cell lines, offering insights into their potential applications in treating different types of cancers. This research underscores the broad spectrum of biological activities associated with these derivatives, making them subjects of interest in the development of new therapeutic agents (Dawbaa et al., 2021).

Antiviral Properties

The synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide, were investigated. Certain compounds from this series exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. The comprehensive synthesis process and structural confirmation through NMR, IR, and elemental analysis emphasize the methodological approach in developing these compounds, offering a foundation for further exploration of their antiviral properties (Chen et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIPXDMAPUMCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide

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